1,1,3,4,4,4-Hexafluorobut-2-ene
Overview
Description
1,1,3,4,4,4-Hexafluorobut-2-ene is a hydrofluoroolefin, a class of compounds known for their applications in various industrial and scientific fields. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is part of the fourth generation of fluorocarbon refrigerants and is considered environmentally friendly due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .
Preparation Methods
The synthesis of 1,1,3,4,4,4-Hexafluorobut-2-ene can be achieved through several methods:
Hydrofluoroolefin Halogenation/Dehydrohalogenation: This method involves the halogenation of commercially available hydrofluoroolefins followed by dehydrohalogenation to produce the desired compound.
Cis-Selective Semi-Hydrogenation: Another method involves the cis-selective semi-hydrogenation of perfluoro-2-butyne using palladium-based catalysts.
Chemical Reactions Analysis
1,1,3,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where fluorine atoms are replaced by other halogens.
Cycloaddition: It can participate in cycloaddition reactions to form polyhalogenated heterocyclic compounds.
Common reagents used in these reactions include potassium hydroxide, palladium catalysts, and various halogenating agents. Major products formed from these reactions include 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes .
Scientific Research Applications
1,1,3,4,4,4-Hexafluorobut-2-ene has a wide range of applications in scientific research:
Biology: The compound’s stability and low toxicity make it suitable for use in biological studies, particularly in the development of new materials and compounds.
Industry: It is used as a refrigerant, foam expansion agent, and in medium-voltage electrical equipment as an alternative to sulfur hexafluoride (SF6) due to its low GWP and ODP
Mechanism of Action
The mechanism of action of 1,1,3,4,4,4-Hexafluorobut-2-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and stability, allowing it to participate in a range of chemical reactions. In industrial applications, it acts as a heat transfer fluid, converting low-temperature heat into useful work, which can then be converted into electricity .
Comparison with Similar Compounds
1,1,3,4,4,4-Hexafluorobut-2-ene can be compared with other similar compounds such as:
1,1,1,4,4,4-Hexafluorobut-2-ene: This isomer has similar properties but differs in its molecular structure and reactivity.
Heptafluorobut-2-ene: Another fluorinated compound with similar applications but different chemical properties.
Tetrakis(trifluoromethyl)benzene: A
Properties
IUPAC Name |
(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWHSKXRWJJN-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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